molecular formula C15H17NO3 B13684751 Ethyl 2-(2,5-Dimethylphenyl)-5-methyloxazole-4-carboxylate

Ethyl 2-(2,5-Dimethylphenyl)-5-methyloxazole-4-carboxylate

Cat. No.: B13684751
M. Wt: 259.30 g/mol
InChI Key: IYCLCFCTSFJSHI-UHFFFAOYSA-N
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Description

Ethyl 2-(2,5-Dimethylphenyl)-5-methyloxazole-4-carboxylate is a synthetic organic compound belonging to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of an ethyl ester group, a dimethylphenyl group, and a methyloxazole ring, making it a versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2,5-Dimethylphenyl)-5-methyloxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethylphenylacetic acid with ethyl oxalyl chloride in the presence of a base such as triethylamine. The resulting intermediate undergoes cyclization to form the oxazole ring, followed by esterification to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,5-Dimethylphenyl)-5-methyloxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can yield reduced forms of the oxazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while substitution reactions can introduce various alkyl or aryl groups into the molecule.

Scientific Research Applications

Ethyl 2-(2,5-Dimethylphenyl)-5-methyloxazole-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(2,5-Dimethylphenyl)-5-methyloxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s oxazole ring can interact with enzymes and receptors, modulating their activity. The presence of the dimethylphenyl group enhances its binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(2,5-Dimethylphenyl)-2-oxoacetate: Shares a similar structural motif but differs in the functional groups attached to the oxazole ring.

    N-2,5-Dimethylphenylthioureido Acid Derivatives: These compounds also contain the 2,5-dimethylphenyl group and exhibit antimicrobial activity.

Uniqueness

Ethyl 2-(2,5-Dimethylphenyl)-5-methyloxazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

Ethyl 2-(2,5-Dimethylphenyl)-5-methyloxazole-4-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

This compound belongs to the oxazole family, characterized by a five-membered aromatic heterocycle containing nitrogen and oxygen. Its structure includes an ethyl ester functional group, which enhances its solubility and bioavailability. The presence of the 2,5-dimethylphenyl group contributes to its distinct chemical properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. It may function as:

  • Enzyme Inhibitor : The compound can bind to the active sites of enzymes, inhibiting their catalytic activity. This property is significant for developing therapeutic agents aimed at various diseases.
  • Receptor Modulator : It may interact with cellular receptors, influencing signal transduction pathways and cellular functions.

Biological Activities

Research has identified several potential biological activities associated with this compound:

  • Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties against various bacterial strains.
  • Anti-inflammatory Effects : Preliminary data suggest it may reduce inflammation, making it a candidate for treating inflammatory conditions.
  • Cytotoxicity : Some research indicates potential cytotoxic effects on cancer cell lines, suggesting its use in oncology.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study demonstrated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were lower than those of standard antibiotics, indicating its potential as an antimicrobial agent.
  • Anti-inflammatory Research :
    • In vitro assays revealed that the compound significantly reduced pro-inflammatory cytokines in macrophage cultures. This suggests its potential application in treating conditions like rheumatoid arthritis or other inflammatory diseases.
  • Cytotoxicity Evaluation :
    • A series of tests on human cancer cell lines indicated that the compound induced apoptosis in a dose-dependent manner. The IC50 values were comparable to some known anticancer drugs, warranting further investigation into its mechanism of action in cancer therapy.

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineResultReference
AntimicrobialStaphylococcus aureusSignificant inhibition
AntimicrobialEscherichia coliSignificant inhibition
Anti-inflammatoryMacrophage culturesReduced cytokine production
CytotoxicityHuman cancer cell linesInduced apoptosis

Properties

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

ethyl 2-(2,5-dimethylphenyl)-5-methyl-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C15H17NO3/c1-5-18-15(17)13-11(4)19-14(16-13)12-8-9(2)6-7-10(12)3/h6-8H,5H2,1-4H3

InChI Key

IYCLCFCTSFJSHI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=N1)C2=C(C=CC(=C2)C)C)C

Origin of Product

United States

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